molecular formula C11H13ClF3N B2754940 Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride CAS No. 2138165-87-2

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B2754940
CAS No.: 2138165-87-2
M. Wt: 251.68
InChI Key: AEYXRMSWSQYWIG-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a methanamine moiety.

Preparation Methods

The synthesis of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methanamine moiety: This can be done through reductive amination reactions using suitable amine precursors and reducing agents like sodium cyanoborohydride.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring or the methanamine moiety.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYXRMSWSQYWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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